molecular formula C18H15N3O3 B12921927 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate

2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate

Katalognummer: B12921927
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: VCKBJDKTXRGUAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural motifs of pyridine, chromene, and carboxylate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with an appropriate amine to form the intermediate, which is then reacted with 2H-chromene-3-carboxylate under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production rates and consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Wirkmechanismus

The mechanism of action of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C18H15N3O3

Molekulargewicht

321.3 g/mol

IUPAC-Name

2-[(3-cyanopyridin-2-yl)amino]ethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H15N3O3/c19-11-14-5-3-7-20-17(14)21-8-9-23-18(22)15-10-13-4-1-2-6-16(13)24-12-15/h1-7,10H,8-9,12H2,(H,20,21)

InChI-Schlüssel

VCKBJDKTXRGUAP-UHFFFAOYSA-N

Kanonische SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCNC3=C(C=CC=N3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.